molecular formula C13H15N3O B2464921 4-(Piperidin-4-yloxy)quinazoline CAS No. 853687-25-9

4-(Piperidin-4-yloxy)quinazoline

Cat. No. B2464921
CAS RN: 853687-25-9
M. Wt: 229.283
InChI Key: SCOKIRWASSBAFB-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yloxy)quinazoline” is a derivative of quinazoline, an important nitrogen-containing aromatic heterocyclic compound . Quinazoline derivatives have been found to exhibit various pharmacological activities, such as anti-tumor, antiviral, antibacterial, and anticonvulsant .


Synthesis Analysis

In a study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The synthesis process involved the use of piperidine, a vital fundament in the production of drugs .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-4-yloxy)quinazoline” includes a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Piperidin-4-yloxy)quinazoline” derivatives are complex and involve multiple steps . The yield of the reaction was reported to be 85.3% .

Scientific Research Applications

Mechanism of Action

Target of Action

Both piperidine and quinazoline moieties, which are part of the 4-(piperidin-4-yloxy)quinazoline structure, are known to interact with various biological targets . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Similarly, quinazolines show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Mode of Action

Compounds containing piperidine and quinazoline moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives exhibit their effects by inhibiting certain enzymes or interacting with specific receptors . Similarly, quinazoline derivatives can act by inhibiting enzymes like thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

Biochemical Pathways

Compounds containing piperidine and quinazoline moieties are known to affect various biochemical pathways . For example, some piperidine derivatives can affect pathways related to inflammation, pain perception, and neurotransmission . Similarly, quinazoline derivatives can affect pathways related to cell proliferation, inflammation, and microbial infection .

Pharmacokinetics

Compounds containing piperidine and quinazoline moieties are known to have various pharmacokinetic properties . For instance, some piperidine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys . Similarly, quinazoline derivatives can have various ADME properties depending on their specific structures .

Result of Action

Compounds containing piperidine and quinazoline moieties are known to have various effects at the molecular and cellular levels . For example, some piperidine derivatives can induce changes in cellular signaling, gene expression, and cell proliferation . Similarly, quinazoline derivatives can induce changes in cell proliferation, cell cycle progression, and apoptosis .

Action Environment

The action of compounds containing piperidine and quinazoline moieties can be influenced by various environmental factors . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Safety and Hazards

The safety data sheet for a similar compound, “2-(Piperidin-4-yloxy)benzonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of “4-(Piperidin-4-yloxy)quinazoline” and its derivatives for potential therapeutic applications is a promising area of research . Further studies are needed to fully understand their mechanisms of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical settings.

properties

IUPAC Name

4-piperidin-4-yloxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOKIRWASSBAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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